Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions . One common method involves the use of tert-butyl carbamate and a hydroxyl-containing compound in the presence of a catalyst such as palladium or a base like cesium carbonate .
Industrial Production Methods
Industrial production of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE often employs flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . It can also interact with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butanesulfinamide: Used in stereoselective synthesis of amines.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different reactivity.
The uniqueness of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE lies in its specific structure, which allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H21NO3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-hydroxypentan-3-yl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |
InChI Key |
BUQMELIOJVZHGM-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CCO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.